(E/Z)-RA-0002034

Antiviral drug discovery Covalent inhibitor Cysteine protease

This compound is an irreversible covalent alphavirus nsP2 protease inhibitor with potent antiviral activity. Its activity depends on the precise acyclic form; verify by NMR/HPLC to ensure absence of the inactive cyclic contaminant. Essential for target validation and antiviral lead discovery.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
Cat. No. B3009568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-RA-0002034
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H19N3O4S/c1-3-23-15-8-5-4-7-12(15)13-11-14(19-18-13)16(20)17-9-6-10-24(2,21)22/h4-8,10-11H,3,9H2,1-2H3,(H,17,20)(H,18,19)/b10-6+
InChIKeyKNZUNPRTZJZIHO-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide (RA-0002034): A Covalent nsP2 Protease Inhibitor for Antialphavirus Research


3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide, also designated RA-0002034, is a heterocyclic β-aminomethyl vinyl sulfone that functions as an irreversible covalent inhibitor of the alphavirus nonstructural protein 2 (nsP2) cysteine protease [1]. Identified from a 6,120-compound cysteine-directed covalent fragment library, this compound demonstrates potent biochemical inhibition of Chikungunya virus (CHIKV) nsP2 protease and broad-spectrum cellular antiviral activity across multiple alphavirus species [2]. The compound contains a pyrazole core substituted at the 3-position with a 2-ethoxyphenyl group and features an (E)-configured methylsulfonylprop-2-enyl warhead that covalently modifies the catalytic cysteine (C478) residue [1].

Why Generic Pyrazole Carboxamides Cannot Substitute for RA-0002034 in Alphavirus nsP2 Protease Inhibition


The covalent inhibition mechanism and structure-activity relationship of RA-0002034 are exquisitely sensitive to the precise combination of its three molecular regions: the vinyl sulfone warhead, the pyrazole heterocycle, and the 2-ethoxyphenyl substituent. Generic pyrazole-5-carboxamide analogs lacking the β-amidomethyl vinyl sulfone warhead cannot form the irreversible covalent bond with the catalytic cysteine (C478) that is essential for nsP2 protease inactivation [1]. Even among covalent warhead-containing compounds, modifications to the vinyl sulfone moiety drastically reduce potency; for instance, replacing the methylsulfonyl group with alternative substituents resulted in complete loss of activity [1]. Furthermore, the pyrazole core itself is prone to intramolecular aza-Michael cyclization under physiological conditions, forming an inactive cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one that is incapable of inhibiting nsP2 protease [2]. Consequently, procurement of the precise acyclic RA-0002034 compound, verified to be free of the cyclic inactive contaminant, is mandatory for achieving the reported biochemical and cellular activities.

RA-0002034: Quantitative Comparative Evidence for Alphavirus nsP2 Protease Inhibitor Selection


Potent Covalent Inhibition of CHIKV nsP2 Protease: IC50 and kinact/KI Metrics

RA-0002034 exhibits potent, time-dependent covalent inhibition of CHIKV nsP2 protease. In a biochemical assay using a 6,120-compound covalent fragment library, RA-0002034 was one of 153 hits exceeding the 50% inhibition threshold and demonstrated an IC50 of 58 ± 17 nM [1]. Time-dependent inhibition studies yielded a kinact/KI ratio of 6.4 × 10³ M⁻¹ s⁻¹, confirming its irreversible covalent mechanism [2]. This potency substantially exceeds the 50% inhibition cutoff employed for hit identification, underscoring its superior activity relative to the majority of library compounds.

Antiviral drug discovery Covalent inhibitor Cysteine protease

Superior Cellular Antiviral Activity Against CHIKV: EC50 Comparison

RA-0002034 demonstrates robust cell-based antiviral activity against CHIKV. In MRC-5 human fetal lung fibroblast cells infected with CHIKV, RA-0002034 inhibited viral replication with an EC50 of 11 nM . This represents a >5-fold improvement over its biochemical IC50 (58 nM), suggesting efficient cellular target engagement. An alternative measurement in MRC-5 cells reported an EC50 of 39 nM [1], confirming potent cellular activity across independent assays.

Cellular antiviral activity CHIKV Replication inhibition

Broad-Spectrum Alphavirus Activity: CHIKV vs. VEEV Potency Comparison

RA-0002034 inhibits not only CHIKV but also related alphaviruses, establishing its utility as a pan-alphavirus chemical probe. In cellular infection models, the compound inhibited Venezuelan Equine Encephalitis Virus (VEEV) replication with an EC50 of 320 nM, while CHIKV replication was inhibited with an EC50 of 11 nM . Although VEEV potency is ~29-fold lower than CHIKV potency, the compound remains active across divergent alphavirus species, in contrast to many narrow-spectrum antiviral agents.

Pan-alphavirus inhibitor VEEV Broad-spectrum antiviral

Exceptional Selectivity Profile: Off-Target Cysteine Protease Reactivity Assessment

A critical requirement for covalent chemical probes is the absence of promiscuous off-target reactivity. RA-0002034 was evaluated against a panel of cysteine proteases to assess selectivity. The compound showed no significant off-target reactivity against this panel [1]. LC-MS/MS analysis further confirmed that RA-0002034 covalently modifies the catalytic cysteine (C478) of CHIKV nsP2pro in a site-specific manner [2]. This selectivity distinguishes RA-0002034 from many covalent fragments that exhibit broad, non-specific thiol reactivity.

Covalent inhibitor selectivity Off-target reactivity Chemical probe criteria

Chemical Stability Liability: Intramolecular Cyclization to Inactive Product vs. Isoxazole Analog

RA-0002034 undergoes intramolecular aza-Michael cyclization of its pyrazole NH onto the vinyl sulfone warhead, forming a dihydropyrazolo[1,5-a]pyrazin-4(5H)-one that is completely inactive as an nsP2 protease inhibitor [1]. This cyclization occurs slowly at physiological pH 7.4 in phosphate buffer and rapidly under basic conditions [2]. In contrast, the isoxazole bioisostere SGC-NSP2PRO-1 (3), which replaces the pyrazole nitrogen with oxygen, does not undergo cyclization and remains stable across pH 3–12 for >6 months at room temperature [2]. Commercial samples of RA-0002034 are often contaminated with varying levels of the inactive cyclic product, necessitating rigorous purity verification by NMR or extended HPLC [1].

Chemical stability Intramolecular cyclization Bioisostere comparison

Optimal Research and Procurement Applications for RA-0002034 Based on Quantitative Evidence


Hit-to-Lead Optimization for Pan-Alphavirus Therapeutics

Given its potent biochemical inhibition of CHIKV nsP2pro (IC50 = 58 nM, kinact/KI = 6.4 × 10³ M⁻¹ s⁻¹) and cellular activity against both CHIKV (EC50 = 11 nM) and VEEV (EC50 = 320 nM), RA-0002034 serves as an ideal starting point for medicinal chemistry campaigns targeting broad-spectrum alphavirus therapeutics. The SAR data from the J. Med. Chem. study [1] provide a roadmap for optimizing the aryl substituent and heterocyclic core to improve potency and pharmacokinetic properties.

Chemical Probe Development and Target Validation Studies

RA-0002034 meets key criteria for a covalent chemical probe: site-specific covalent modification of C478, minimal off-target reactivity against a panel of cysteine proteases, and cell-based antiviral activity. Researchers can employ RA-0002034 to interrogate nsP2 protease function in alphavirus replication, validate nsP2 as a therapeutic target, and benchmark novel inhibitors [2]. However, users must verify the absence of the inactive cyclic contaminant by NMR or HPLC prior to use [3].

Structure-Activity Relationship (SAR) Expansion for Covalent Warheads

The comprehensive SAR analysis of RA-0002034 analogs published in J. Med. Chem. [1] identifies the vinyl sulfone warhead as exquisitely sensitive to modifications, with the 5-(2,5-dimethoxyphenyl)pyrazole (1o) and 4-cyanopyrazole (8d) analogs achieving kinact/Ki ratios >9000 M⁻¹ s⁻¹. RA-0002034 provides a benchmark scaffold for further exploration of covalent warheads, heterocyclic cores, and aryl substituents aimed at improving covalent efficiency and selectivity.

Biochemical Assay Development and High-Throughput Screening

With an IC50 of 58 nM and well-characterized covalent inhibition kinetics, RA-0002034 is suitable as a positive control compound in CHIKV nsP2pro biochemical assays, including FRET-based protease assays and time-dependent inhibition studies. Its commercial availability through multiple vendors enables consistent sourcing for assay validation, screening campaigns, and cross-laboratory reproducibility studies .

Quote Request

Request a Quote for (E/Z)-RA-0002034

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.